molecular formula C19H29NO3 B5874038 N-cyclooctyl-3,4-diethoxybenzamide

N-cyclooctyl-3,4-diethoxybenzamide

Cat. No.: B5874038
M. Wt: 319.4 g/mol
InChI Key: GRDQLHZANDRMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-3,4-diethoxybenzamide, also known as CTDP-1, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Scientific Research Applications

N-cyclooctyl-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In particular, it has been shown to have neuroprotective effects against beta-amyloid-induced toxicity in Alzheimer's disease models. Additionally, this compound has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for these diseases.

Mechanism of Action

The exact mechanism of action of N-cyclooctyl-3,4-diethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to neuronal damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-3,4-diethoxybenzamide is its potential therapeutic applications for neurological disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for research on N-cyclooctyl-3,4-diethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications for neurological disorders. Finally, studies are needed to assess the long-term safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
This compound is a small molecule compound that has shown potential therapeutic effects on various neurological disorders. The synthesis of this compound involves a multi-step process, and it has been shown to have low toxicity and good bioavailability. This compound exerts its neuroprotective effects by modulating the activity of the NMDA receptor and increasing the expression of BDNF. Future research directions include the development of more efficient synthesis methods, further elucidation of the mechanism of action, and assessment of long-term safety and efficacy.

Synthesis Methods

The synthesis of N-cyclooctyl-3,4-diethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-diethoxybenzoyl chloride with cyclooctylamine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and deprotection, to yield the final product. The overall yield of this synthesis method is approximately 20%.

Properties

IUPAC Name

N-cyclooctyl-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-3-22-17-13-12-15(14-18(17)23-4-2)19(21)20-16-10-8-6-5-7-9-11-16/h12-14,16H,3-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQLHZANDRMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.